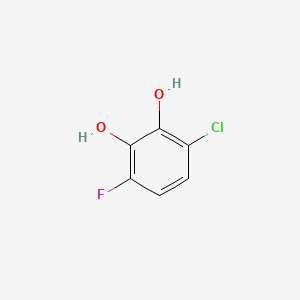
3-Chloro-6-fluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-fluorobenzene-1,2-diol is an organic compound that belongs to the class of halogenated benzenediols It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluorobenzene-1,2-diol typically involves the halogenation of catechol (benzene-1,2-diol). One common method is the electrophilic aromatic substitution reaction, where catechol is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
化学反応の分析
Types of Reactions
3-Chloro-6-fluorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-6-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzenediols depending on the nucleophile used.
科学的研究の応用
3-Chloro-6-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-6-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.
類似化合物との比較
Similar Compounds
3-Chlorocatechol: Similar structure but lacks the fluorine atom.
3-Fluorocatechol: Similar structure but lacks the chlorine atom.
Chlorobenzene: Contains only a chlorine atom attached to the benzene ring.
Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.
Uniqueness
3-Chloro-6-fluorobenzene-1,2-diol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can enhance its biological activity and make it a valuable compound for various applications.
特性
分子式 |
C6H4ClFO2 |
|---|---|
分子量 |
162.54 g/mol |
IUPAC名 |
3-chloro-6-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H |
InChIキー |
QDLYKRRDQRMUKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


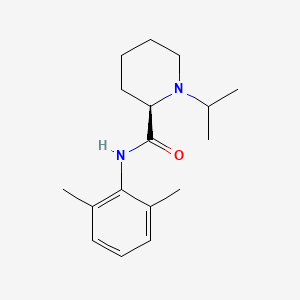
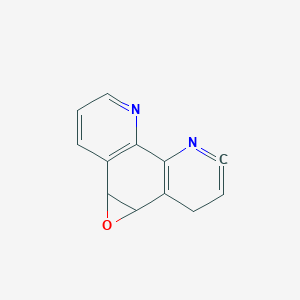

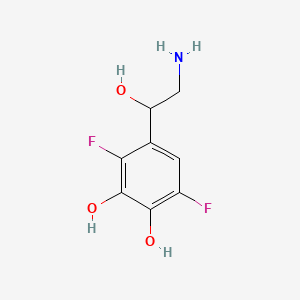

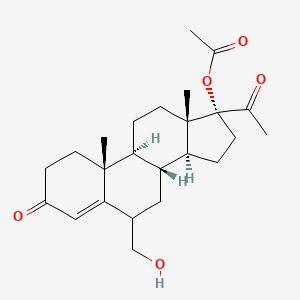

![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
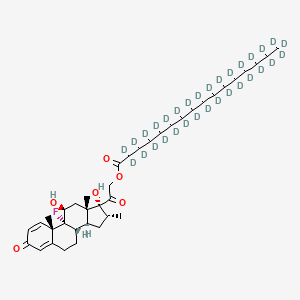
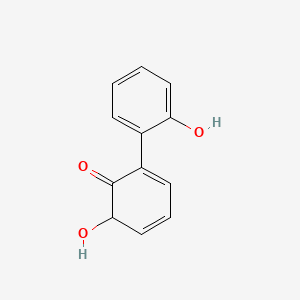
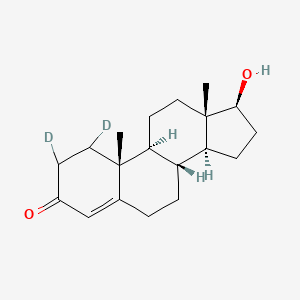
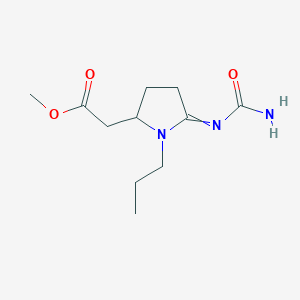
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)

